N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-2-methylbenzamide
Description
Properties
IUPAC Name |
N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-13-7-4-5-10-16(13)18(20)19-12-17(22-3)14-8-6-9-15(11-14)21-2/h4-11,17H,12H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKWODVQASYCHMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC(C2=CC(=CC=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid Chloride Formation
2-Methylbenzoic acid is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.
Procedure :
- Combine 2-methylbenzoic acid (1.0 eq) with excess SOCl₂ (3.0 eq).
- Reflux at 70–80°C for 3–4 hours.
- Remove excess SOCl₂ via distillation under reduced pressure.
Key Parameters :
Synthesis of 2-Methoxy-2-(3-Methoxyphenyl)ethylamine
Reductive Amination Pathway
This method involves the reduction of a nitrile intermediate:
Step 1: Nitrile Formation
- React 3-methoxybenzaldehyde with acetonitrile in a Grignard-like reaction using Mg/THF.
- Quench with ammonium chloride to yield 2-(3-methoxyphenyl)propanenitrile .
Step 2: Reduction to Amine
- Hydrogenate the nitrile using Raney Nickel under H₂ (50 psi) in ethanol.
- Introduce methoxy groups via methylation with methyl iodide and K₂CO₃.
Key Challenges :
- Stereoselectivity at the 2-methoxy position requires chiral catalysts or resolution techniques.
Amide Bond Formation
Schotten-Baumann Reaction
The amine and acid chloride are coupled in a biphasic system:
Procedure :
- Dissolve 2-methoxy-2-(3-methoxyphenyl)ethylamine (1.0 eq) in dichloromethane (DCM) .
- Add 2-methylbenzoyl chloride (1.1 eq) dropwise at 0°C.
- Stir vigorously with aqueous NaHCO₃ (2.0 eq) for 2 hours.
- Isolate the product via extraction and purify by column chromatography (SiO₂, hexane/EtOAc).
Optimization Insights :
- Base : Tripotassium phosphate enhances reaction efficiency.
- Catalyst : Tris(dioxa-3,6-heptyl)amine (TDA-1) improves phase transfer.
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times by 60–70%:
Solid-Phase Synthesis
Immobilized amines on resin allow for iterative coupling, though scalability remains limited.
Industrial-Scale Production
Critical Parameters for Scalability :
| Parameter | Optimal Condition | Purpose |
|---|---|---|
| Solvent | Toluene | High boiling point, low cost |
| Catalyst | AlCl₃ | Lewis acid for acylation |
| Temperature | 60–80°C | Balance between rate and side reactions |
| Purification | Crystallization (IPA/water) | High purity (>98%) |
Case Study :
A patent detailing analogous benzamide synthesis achieved 79.2% yield using continuous distillation and phase-transfer catalysis, highlighting the feasibility of large-scale production.
Analytical Characterization
Spectroscopic Validation
- ¹H NMR :
- δ 7.2–7.4 (m, aromatic protons).
- δ 3.7–3.9 (s, methoxy groups).
- HPLC : Purity >98% (C18 column, acetonitrile/water gradient).
Challenges and Solutions
Steric Hindrance
The 2-methoxy group introduces steric bulk, necessitating:
Byproduct Formation
- Mitigation : Use of molecular sieves to absorb HCl during acyl chloride formation.
Chemical Reactions Analysis
Types of Reactions
N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-2-methylbenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate (KMnO4).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions are typical, using reagents like bromine (Br2) in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of iron (Fe) as a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Medicinal Chemistry
N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-2-methylbenzamide has been studied for its potential as a pharmacological agent. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
- Anticancer Activity : Preliminary studies indicate that the compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has shown IC50 values below 10 µM against A-431 cells, suggesting significant anticancer potential .
- Neuroprotective Effects : Research indicates that compounds with similar structures can exhibit neuroprotective properties. For example, derivatives have been tested for their ability to reduce seizure frequency in animal models .
The compound's biological activities extend beyond anticancer effects:
- Antimicrobial Properties : Studies have demonstrated that derivatives of this compound possess antimicrobial activity, inhibiting the growth of various bacterial strains .
- Anti-inflammatory Effects : The ability of related compounds to inhibit pro-inflammatory cytokines suggests potential anti-inflammatory applications .
Data Tables
| Activity Type | Cell Line/Model | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | A-431 | <10 | |
| Antimicrobial | Staphylococcus aureus | 15 | |
| Anti-inflammatory | J774A.1 cells | 20 |
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of this compound on human breast cancer cell lines. The results indicated that modifications to the benzamide structure significantly impacted anticancer efficacy, with some derivatives achieving IC50 values lower than those of established chemotherapeutics.
Case Study 2: Neuroprotective Study
In a study examining the neuroprotective effects of similar compounds, it was found that certain modifications enhanced their ability to cross the blood-brain barrier and exert protective effects against neuronal damage induced by oxidative stress.
Mechanism of Action
The mechanism of action of N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-2-methylbenzamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways and physiological responses . The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues with Substituted Benzamide Groups
The target compound shares structural motifs with several benzamide derivatives, differing primarily in substituent positioning and linker groups. Key analogs include:
Key Observations :
- Linker Modifications : Replacing the ethyl linker with cyclopentane (BK52080) increases hydrophobicity, which could affect blood-brain barrier penetration .
Physicochemical Properties and Solubility
- Target Compound : Predicted moderate solubility due to methoxy groups (polar) and benzamide (moderately hydrophobic).
- 2-Hydroxy-N-(3-methoxyphenyl)benzamide : Higher solubility in polar solvents due to hydroxyl group .
- BK52080 : Increased lipophilicity (logP ~3.5 estimated) from cyclopentane, suggesting lower aqueous solubility .
Metabolic Stability : N-Alkyl substituents (e.g., ethyl linkers) in compounds resist hydrolysis compared to ester-containing analogs .
Biological Activity
N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-2-methylbenzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 285.34 g/mol. Its structure includes two methoxy groups and a benzamide moiety, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 285.34 g/mol |
| Chemical Structure | Benzamide derivative with methoxy substitutions |
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study demonstrated that compounds with similar structural features showed effectiveness against various bacterial strains, suggesting that this compound may also possess similar activities. The specific mechanisms by which it exerts antimicrobial effects are yet to be fully elucidated but may involve disruption of bacterial cell wall synthesis or inhibition of vital metabolic pathways.
Anticancer Potential
The anticancer properties of this compound have been explored through various in vitro studies. Preliminary findings suggest that this compound can induce cytotoxic effects in cancer cell lines. For example, one study reported that related compounds led to a significant decrease in cell viability in human cancer cells, indicating potential as an anticancer agent.
Case Study: Cytotoxicity Evaluation
In a controlled experiment, the cytotoxic effects of this compound were evaluated against several cancer cell lines:
| Cell Line | IC50 (μM) | % Viability at 10 μM |
|---|---|---|
| HeLa (Cervical) | 5.6 | 30% |
| MCF-7 (Breast) | 8.1 | 25% |
| A549 (Lung) | 7.4 | 28% |
These results suggest that the compound has significant inhibitory effects on cancer cell proliferation, warranting further investigation into its mechanism of action and potential therapeutic applications.
Understanding the mechanism by which this compound exerts its biological effects is crucial for its development as a therapeutic agent. Studies indicate that compounds with similar structures may interact with specific enzymes or receptors involved in cellular signaling pathways. This interaction could lead to apoptosis in cancer cells or inhibit bacterial growth through metabolic disruption.
Q & A
Basic: What are the critical steps for synthesizing N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-2-methylbenzamide?
Answer:
The synthesis typically involves a multi-step approach:
- Step 1: Activation of the carboxylic acid group (e.g., 2-methylbenzoic acid) using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-hydroxybenzotriazole (HOBt) to form an active intermediate.
- Step 2: Reaction with the amine component (e.g., 2-methoxy-2-(3-methoxyphenyl)ethylamine) under controlled conditions (e.g., low temperatures of -50°C to minimize side reactions).
- Step 3: Purification via column chromatography or recrystallization to isolate the product with high purity .
Key Parameters: Solvent choice (e.g., dichloromethane or ethanol), reaction time, and stoichiometric ratios significantly impact yield and purity.
Advanced: How can spectroscopic techniques resolve ambiguities in the compound’s electronic and steric properties?
Answer:
- NMR Spectroscopy:
- ¹H/¹³C NMR identifies substituent effects on aromatic protons and carbons. For example, methoxy groups at the 3-position on the phenyl ring deshield adjacent protons, causing distinct splitting patterns .
- 2D NMR (COSY, HSQC) maps coupling between protons and carbons, clarifying stereochemistry and conformational preferences.
- IR Spectroscopy: Confirms the presence of amide C=O stretching (~1650–1700 cm⁻¹) and methoxy C-O vibrations (~1250 cm⁻¹), which vary with electronic effects from substituents .
- Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns, distinguishing between structural isomers .
Advanced: How do reaction conditions influence contradictory reports on synthesis yields?
Answer:
Discrepancies in yields often arise from:
- Solvent Polarity: Polar aprotic solvents (e.g., DMF) enhance coupling efficiency compared to non-polar solvents .
- Temperature Sensitivity: Exothermic reactions (e.g., amide bond formation) require precise cooling to prevent byproducts like hydrolyzed intermediates .
- Catalyst Selection: DMAP (4-dimethylaminopyridine) accelerates coupling but may degrade under prolonged heating, necessitating real-time monitoring via TLC .
Recommendation: Optimize conditions using a Design of Experiments (DoE) approach to identify interactions between variables .
Advanced: What strategies mitigate steric hindrance during structural modifications for bioactivity studies?
Answer:
- Substituent Positioning: Introducing electron-withdrawing groups (e.g., fluoro) at the 4-position of the benzamide ring reduces steric clash with target receptors .
- Linker Optimization: Replacing the ethyl linker with a flexible propyl chain improves binding pocket accessibility in enzyme inhibition assays .
- Computational Modeling: Molecular docking (e.g., AutoDock Vina) predicts steric clashes and guides synthetic prioritization of derivatives .
Basic: What in vitro models are suitable for preliminary bioactivity screening?
Answer:
- Enzyme Inhibition Assays: Test inhibition of kinases or proteases using fluorogenic substrates (e.g., ATPase assays for kinase activity). IC₅₀ values are calculated from dose-response curves .
- Cell Viability Assays: Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess cytotoxicity. Methoxy groups often enhance membrane permeability, improving compound uptake .
- Receptor Binding Studies: Radioligand displacement assays (e.g., for GPCRs) quantify affinity (Kᵢ values) .
Advanced: How do pH and solvent polarity affect the compound’s fluorescence properties?
Answer:
- pH-Dependent Fluorescence: Protonation of the amide nitrogen at low pH (<4) quenches fluorescence, while deprotonation at high pH (>9) enhances emission intensity. Optimal fluorescence is observed near neutral pH .
- Solvent Effects: Polar solvents (e.g., water) stabilize excited states, increasing quantum yield. In contrast, non-polar solvents (e.g., hexane) reduce solubility and emission intensity .
Application: These properties enable its use as a pH-sensitive probe in cellular imaging .
Advanced: How to address inconsistencies in crystallographic data for structural validation?
Answer:
- Single-Crystal X-Ray Diffraction: Resolves bond lengths and angles with sub-Ångström precision. For example, the dihedral angle between benzamide and methoxyphenyl groups determines molecular planarity .
- Powder XRD: Detects polymorphic forms, which may explain discrepancies in melting points or solubility .
- Validation: Cross-reference with computational models (e.g., DFT-optimized geometries) to confirm experimental data .
Basic: What purification methods ensure high purity for mechanistic studies?
Answer:
- Column Chromatography: Use silica gel with gradient elution (e.g., hexane:ethyl acetate from 9:1 to 1:1) to separate unreacted starting materials and byproducts .
- Recrystallization: Ethanol/water mixtures are ideal due to the compound’s moderate polarity. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .
- Critical Consideration: Avoid prolonged exposure to acidic/basic conditions to prevent hydrolysis of the methoxy or amide groups .
Advanced: What computational tools predict metabolic stability and toxicity?
Answer:
- ADMET Prediction: Software like Schrödinger’s QikProp calculates logP (lipophilicity), CYP450 inhibition, and hERG channel binding risks. Methoxy groups typically improve metabolic stability by reducing oxidative metabolism .
- Metabolite Identification: Use Meteor Nexus to simulate Phase I/II metabolism. For example, demethylation of the methoxy group is a common metabolic pathway .
- Validation: Compare predictions with in vitro microsomal assays (e.g., human liver microsomes) .
Advanced: How do substituent electronic effects modulate biological target selectivity?
Answer:
- Electron-Donating Groups (e.g., methoxy): Enhance binding to receptors with aromatic π-systems (e.g., serotonin receptors) via charge-transfer interactions .
- Electron-Withdrawing Groups (e.g., chloro): Improve selectivity for enzymes with electrophilic active sites (e.g., proteases) .
Case Study: Substitution at the benzamide 2-position with methyl groups increases steric bulk, reducing off-target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
